

Quantifying Arachidonoyl Serinol in Brain Tissue: An Application Note and Protocol

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Compound of Interest		
Compound Name:	Arachidonoyl Serinol	
Cat. No.:	B15573588	Get Quote

Introduction

Arachidonoyl Serinol (AA-Ser), also known as N-arachidonoyl L-serine (NASer), is an endogenous lipid mediator that belongs to the family of N-acyl amides, which includes the well-known endocannabinoid anandamide. Found in the central nervous system, AA-Ser is gaining interest within the research and drug development communities for its potential neuromodulatory and physiological effects. Unlike classical endocannabinoids, AA-Ser interacts weakly with the canonical cannabinoid receptors CB1 and CB2.[1][2] Instead, its biological activities are thought to be mediated through other targets, including the orphan G protein-coupled receptor GPR55 and direct modulation of ion channels such as the large conductance Ca2+-activated K+ (BKCa) channels.[3][4][5] This application note provides a detailed protocol for the extraction and quantification of AA-Ser in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with a summary of its known signaling pathways.

Quantitative Data Summary

The following table summarizes the reported endogenous levels of **Arachidonoyl Serinol** in mouse brain tissue. This data can serve as a reference for researchers quantifying this analyte in similar biological matrices.



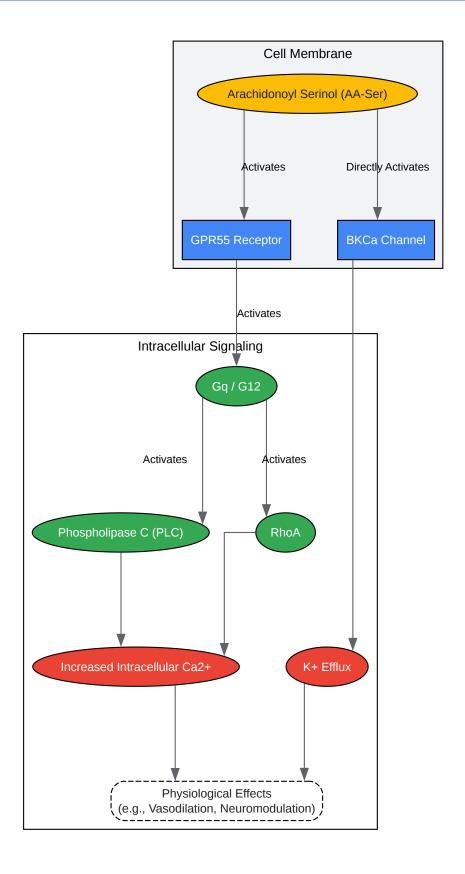
Analyte	Brain Region	Species	Concentrati on (pmol/g of tissue)	Analytical Method	Reference
N- arachidonoyl serine (NASer)	Cortical Hemispheres	Mouse	3.1 ± 0.5	LC-MS/MS	[6]

Signaling Pathways of Arachidonoyl Serinol

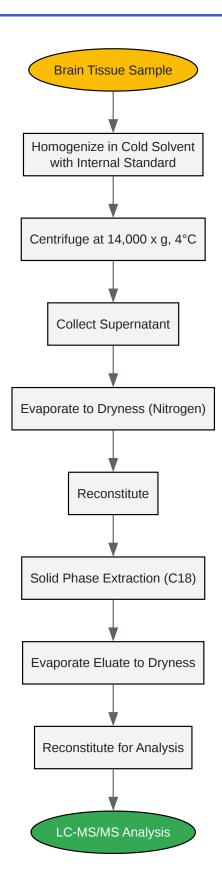
Arachidonoyl Serinol's signaling network is distinct from that of major endocannabinoids. It exhibits minimal binding to CB1 and CB2 receptors, suggesting its effects are largely independent of these pathways.[1][2] Current research points to two primary mechanisms of action: activation of the GPR55 receptor and direct modulation of ion channels.

The interaction with GPR55 can initiate downstream signaling cascades involving Gq and G12 proteins, leading to an increase in intracellular calcium via phospholipase C and RhoA activation.[7] Additionally, AA-Ser has been shown to directly activate BKCa channels, which can influence neuronal excitability and vascular tone.[3][4]









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